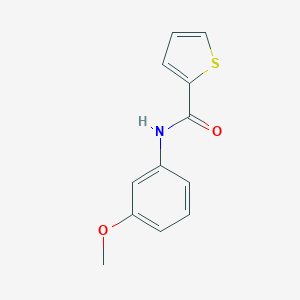
N-(3-methoxyphenyl)thiophene-2-carboxamide
描述
N-(3-methoxyphenyl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives. The presence of a methoxy group on the phenyl ring and a carboxamide group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
Amination Reaction: The synthesis of N-(3-methoxyphenyl)thiophene-2-carboxamide typically begins with the preparation of 3-methoxyaniline. This can be achieved through the nitration of anisole followed by reduction.
Acylation Reaction: The next step involves the acylation of 3-methoxyaniline with 2-thiophenecarboxylic acid chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: N-(3-methoxyphenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings. For example, halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry
N-(3-methoxyphenyl)thiophene-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Preliminary studies indicate that this compound may have pharmacological properties, such as anti-inflammatory or antimicrobial effects. Further research is needed to fully understand its potential in medical applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as increased durability or resistance to environmental factors.
作用机制
The mechanism by which N-(3-methoxyphenyl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)-2-thiophenecarboxamide: Similar structure but with the methoxy group in the para position.
N-(3-methoxyphenyl)-2-furancarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-methoxyphenyl)-2-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-methoxyphenyl)thiophene-2-carboxamide is unique due to the presence of both a methoxy group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in various chemical and biological applications. The thiophene ring provides aromatic stability, while the methoxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and potential biological activity.
属性
CAS 编号 |
79822-81-4 |
|---|---|
分子式 |
C12H11NO2S |
分子量 |
233.29g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NO2S/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14) |
InChI 键 |
ZSPOYUQATHVQLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400983.png)
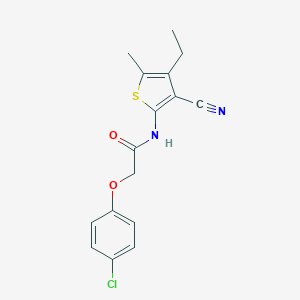
![N-(2,5-dichlorophenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400987.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400988.png)

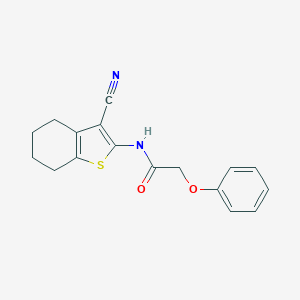
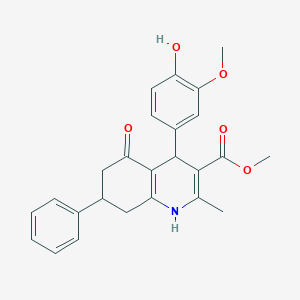

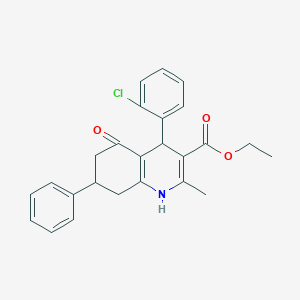
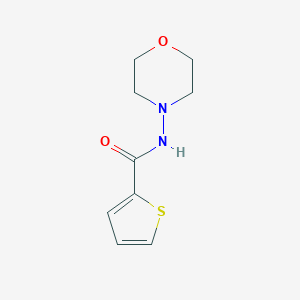

![(5E)-3-methyl-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B401005.png)
![4-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B401006.png)
![(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B401007.png)
